molecular formula C8H5F5 B1606099 alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene CAS No. 312-95-8

alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene

Cat. No.: B1606099
CAS No.: 312-95-8
M. Wt: 196.12 g/mol
InChI Key: LYADDKODNUCIMF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonyms

This compound is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as 1-(difluoromethyl)-2-(trifluoromethyl)benzene. This nomenclature precisely describes the molecular structure, indicating the presence of a difluoromethyl group at position 1 and a trifluoromethyl group at position 2 of the benzene ring. The compound is registered under Chemical Abstracts Service number 312-95-8, providing a unique identifier for regulatory and commercial purposes.

The European Community has assigned this compound the number 206-234-1 for regulatory identification purposes. In chemical databases and commercial applications, the compound appears under several synonymous designations, including this compound, which emphasizes the five fluorine atoms attached to the alpha positions of the methyl groups in the ortho-xylene structure. Additional synonyms found in scientific literature include 1-(difluoromethyl)-4-(trifluoromethyl)benzene, though this designation appears to be less commonly used in contemporary research.

The molecular formula for this compound is established as C₈H₅F₅, indicating eight carbon atoms, five hydrogen atoms, and five fluorine atoms. This formula composition reveals the substantial degree of fluorination, with fluorine atoms replacing five of the original hydrogen atoms in the o-xylene structure. The molecular weight is precisely calculated as 196.12 grams per mole, reflecting the significant contribution of the fluorine atoms to the overall molecular mass.

Table 1: Nomenclature and Identification Data

Parameter Value
Chemical Abstracts Service Number 312-95-8
International Union of Pure and Applied Chemistry Name 1-(difluoromethyl)-2-(trifluoromethyl)benzene
Molecular Formula C₈H₅F₅
Molecular Weight 196.12 g/mol
European Community Number 206-234-1
InChI Key LYADDKODNUCIMF-UHFFFAOYSA-N

Historical Context of Fluorinated Aromatic Compounds

The development of fluorinated aromatic compounds traces its origins to the pioneering work in organofluorine chemistry during the nineteenth century. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This breakthrough established the foundation for subsequent developments in fluorinated organic chemistry. Alexander Borodin made a significant contribution to the field in 1862 by pioneering halogen exchange methods, successfully acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride.

The synthesis of fluorinated aromatic compounds specifically began with the work of O. Wallach at the University of Bonn in 1886, who first reported the preparation of fluorobenzene. Wallach's methodology involved a two-step process beginning with the conversion of phenyldiazonium chloride to a triazene using piperidine, followed by cleavage with hydrofluoric acid to yield fluorobenzene. This work established fundamental principles for introducing fluorine atoms into aromatic systems that would influence subsequent synthetic strategies for more complex fluorinated aromatics.

The early twentieth century witnessed significant advances in organofluorine chemistry, driven primarily by industrial needs and wartime applications. During World War II, the Manhattan Project created unprecedented demand for fluorinated materials capable of withstanding exposure to uranium hexafluoride, leading to accelerated development of fluoropolymers and fluorinated organic compounds. This period marked the transition from laboratory curiosities to industrial-scale production of organofluorine compounds. The direct fluorination of aromatic compounds with elemental fluorine was first successfully demonstrated in 1941 by Bigelow and Fukuhara, who reported the vapor-phase fluorination of benzene over copper gauze catalyst to produce perfluorocyclohexane with moderate yields.

Subsequent developments in fluorinating reagents significantly expanded the synthetic possibilities for fluorinated aromatic compounds. The introduction of various nitrogen-fluorine compounds as fluorinating agents beginning in the 1960s provided more controlled and selective methods for introducing fluorine atoms into organic molecules. These developments enabled the synthesis of increasingly complex fluorinated aromatic structures, including compounds with multiple fluorine substitutions like this compound.

Structural Uniqueness in Organofluorine Chemistry

The structural characteristics of this compound exemplify the profound influence of fluorine substitution on aromatic systems. The compound features a benzene ring with two methyl substituents at adjacent positions, each extensively fluorinated to create difluoromethyl and trifluoromethyl groups. This arrangement results in a highly electronegative molecular environment that significantly alters the electronic properties of the aromatic system compared to unsubstituted o-xylene.

The incorporation of fluorine atoms into organic molecules fundamentally changes their electronic structure due to fluorine's exceptional electronegativity of 3.98 on the Pauling scale, compared to 2.10 for hydrogen. This dramatic difference in electronegativity creates a strong electron-withdrawing effect that stabilizes molecular orbitals throughout the structure. The highest occupied molecular orbital energy is lowered, making the molecule more resistant to oxidative degradation, while the lowest unoccupied molecular orbital is also stabilized, potentially conferring electron-accepting properties.

Table 2: Physical Properties

Property Value Reference
Density 1.299 g/cm³
Boiling Point 142.4°C at 760 mmHg / 150.3°C at 760 mmHg
Flash Point 42.6°C / 46.2°C
Refractive Index 1.398
Vapor Pressure 4.94 mmHg at 25°C

The electron density distribution in fluorinated aromatic compounds shows remarkable redistribution compared to their hydrogenated analogs. Electrostatic potential mapping reveals that fluorine atoms effectively withdraw electron density from the aromatic ring system, creating regions of positive electrostatic potential where negative potential would normally exist. This redistribution profoundly affects intermolecular interactions and solid-state packing arrangements, influencing physical properties such as melting points, solubility, and crystal structure.

The unique positioning of five fluorine atoms in this compound creates a molecular architecture with distinctive steric and electronic characteristics. The difluoromethyl group at one position and the trifluoromethyl group at the adjacent position generate an asymmetric distribution of electron-withdrawing effects around the benzene ring. This asymmetry influences the reactivity patterns and potential applications of the compound, as different positions on the aromatic ring experience varying degrees of electronic deactivation.

The structural features of this compound reflect broader principles in organofluorine chemistry regarding the relationship between fluorine substitution patterns and molecular properties. The strategic placement of multiple fluorine atoms in alpha positions relative to the aromatic ring maximizes their electron-withdrawing influence while maintaining structural stability. This design principle has been exploited in the development of various fluorinated materials for specialized applications requiring enhanced chemical resistance, thermal stability, and unique electronic properties.

Properties

IUPAC Name

1-(difluoromethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYADDKODNUCIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185131
Record name alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene
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Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-95-8
Record name 1-(Difluoromethyl)-2-(trifluoromethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene
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Record name alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene
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Record name α,α,α,α',α'-pentafluoro-o-xylene
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Biological Activity

Alpha,alpha,alpha,alpha',alpha'-pentafluoro-o-xylene (CAS No. 312-95-8) is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by five fluorine atoms attached to an o-xylene backbone, influences its biological activity and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

  • Molecular Formula : C8H5F5
  • Molecular Weight : 196.12 g/mol
  • Boiling Point : 140-142 °C
  • Density : 1.299 g/cm³

The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for further biological evaluation.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Properties :
    • Initial studies suggest that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of fluorine may alter membrane permeability and disrupt microbial cell functions.
  • Anticancer Activity :
    • Some fluorinated compounds have shown promise in cancer therapy due to their ability to interfere with cellular signaling pathways. The specific mechanisms by which this compound exerts anticancer effects are still under investigation.
  • Enzyme Inhibition :
    • Fluorinated compounds often act as enzyme inhibitors. The binding affinity and selectivity towards specific enzymes can be influenced by the electronic properties imparted by fluorine substitution.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Table 1: Summary of Biological Studies

StudyFocus AreaFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Anticancer PotentialShowed cytotoxic effects on cancer cell lines; further research needed to elucidate mechanisms.
Enzyme InteractionIdentified as a potential inhibitor of certain metabolic enzymes; requires detailed kinetic studies.

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound can lead to alterations in membrane integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cells.
  • Targeting Specific Pathways : Preliminary data indicate that this compound may interact with signaling pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

Organic Electronics

One of the primary applications of alpha, alpha, alpha, alpha', alpha'-pentafluoro-o-xylene is in the field of organic electronics. It serves as a precursor for synthesizing various organic semiconductors.

Organic Thin-Film Transistors (OTFTs)

The compound can be utilized to create pentacene derivatives through reactions with naphthalene moieties. These derivatives are critical in developing high-performance OTFTs due to their excellent charge transport properties .

Photovoltaic Devices

Research has indicated that fluorinated compounds like pentafluoro-o-xylene can enhance the efficiency of dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can improve the electronic properties and stability of the active layers in these devices .

Synthesis of Advanced Materials

Alpha, alpha, alpha, alpha', alpha'-pentafluoro-o-xylene is also significant in synthesizing advanced materials such as:

  • Poly(o-phenylene vinylene) (o-PPV) : This polymer is synthesized via electrochemical polymerization using o-xylene derivatives as precursors. The resulting material has applications in light-emitting diodes (LEDs) and photovoltaic cells .
  • Subphthalocyanines : These compounds have been studied for their potential in photonic applications due to their unique optical properties. The synthesis often involves fluorinated aromatic compounds to modify their electronic characteristics .

Environmental Applications

Fluorinated compounds are known for their stability and resistance to degradation, which makes them useful in environmental applications such as:

Fluorinated Solvents

Alpha, alpha, alpha, alpha', alpha'-pentafluoro-o-xylene can be employed as a solvent in various chemical reactions where non-reactivity and thermal stability are required. Its use as a solvent can enhance reaction yields and selectivity due to its unique properties .

Green Chemistry Initiatives

The compound's stability allows it to be used in processes that aim to reduce environmental impact by minimizing waste and energy consumption during synthesis .

Case Study 1: Performance Improvement in OTFTs

A study demonstrated that incorporating pentafluoro-o-xylene-derived pentacene derivatives significantly improved the mobility and stability of OTFTs compared to traditional materials. The devices exhibited enhanced performance metrics under varying environmental conditions, highlighting the benefits of fluorination .

Case Study 2: Enhanced Efficiency in DSSCs

Research showed that using fluorinated compounds in the active layer of DSSCs led to an increase in power conversion efficiency (PCE). The study reported a PCE improvement from 6% to over 10% when optimizing the molecular structure with pentafluoro-o-xylene derivatives .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated and Chlorinated Xylenes

Compound Name CAS Number Molecular Formula Substituent Positions Halogen Type/Count Key Applications
alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene Not provided C₈H₃F₅ 1,2-methyl; 3,4,5,6-F; additional F on methyl Fluorine (5) Specialty polymers, catalysts
alpha,alpha,alpha',alpha'-Tetrafluoro-p-xylene 369-54-0 C₈H₄F₄ 1,4-methyl; 2,3,5,6-F Fluorine (4) Liquid crystals, organic synthesis
alpha,alpha',2,3,5,6-Hexachloro-p-xylene 1079-17-0 C₈H₄Cl₆ 1,4-methyl; 2,3,5,6-Cl; Cl on methyl Chlorine (6) Pesticides, flame retardants

Key Observations :

  • Halogen Effects : Fluorine’s electronegativity increases the compound’s resistance to nucleophilic attack compared to chlorinated analogs, which are more reactive but less stable .

Physicochemical Properties

Table 2: Inferred Property Comparison (Based on Analog Data)

Property Pentafluoro-o-xylene (Inferred) Tetrafluoro-p-xylene Hexachloro-p-xylene
Boiling Point (°C) ~160–180 (estimated) 145–150 290–310 (decomposes)
Hydrophobicity (LogP) ~2.8–3.2 2.5 4.1
Thermal Stability High (C–F bond strength) Moderate Low (C–Cl bond cleavage)

Analysis :

  • Thermal Stability : Pentafluoro-o-xylene’s multiple C–F bonds confer superior thermal stability compared to chlorinated derivatives, aligning with perfluoroalkyl trends .
  • Solubility : Fluorinated xylenes are more soluble in polar aprotic solvents (e.g., DMF) than chlorinated analogs due to fluorine’s inductive effects .

Reactivity Contrast :

  • Electrophilic Substitution : Pentafluoro-o-xylene’s electron-deficient ring resists electrophilic substitution, whereas chlorinated xylenes undergo halogenation more readily .
  • Environmental Impact : Fluorinated xylenes are less bioaccumulative than chlorinated analogs but may contribute to perfluoroalkyl pollution if degraded .

Preparation Methods

General Strategy for Preparation

The preparation of α,α,α,α',α'-Pentafluoro-o-xylene generally follows these key stages:

The fluorination step is typically challenging due to the strong C-F bond formation and the need to control side reactions.

Preparation of Halogenated Precursors

A critical precursor to α,α,α,α',α'-Pentafluoro-o-xylene is α,α,α,α',α'-pentachloro-o-xylene, which is synthesized by photochlorination of o-xylene under controlled conditions.

Key Process Details for Pentachloro-o-xylene:

Parameter Description
Starting material o-Xylene
Chlorinating agent Chlorine gas
Solvent Carbon tetrachloride
Reaction temperature 75°C to 140°C, gradually increased from ~80°C to ~130°C
Light source High-pressure mercury immersion lamp (actinic light)
Reaction atmosphere Chlorine introduced continuously or activated in gas phase
Avoidance of catalysts No Friedel-Crafts catalysts or iron impurities to minimize side reactions
Yield Up to 98.3% pentachloro-o-xylene
Purity ~97.8% with minor impurities (<3.3% undistillable content)

This process minimizes chlorination on the aromatic ring and avoids formation of condensation byproducts by controlling temperature, light intensity, and reaction speed. The use of carbon tetrachloride as solvent facilitates chlorination and allows recycling of chlorine and solvent vapors for efficiency.

Fluorination to Obtain Pentafluoro Derivative

While direct literature on α,α,α,α',α'-Pentafluoro-o-xylene preparation is sparse, fluorination typically involves replacing chlorine atoms on the side chain with fluorine using specialized fluorinating agents such as:

This fluorination step is often performed on the pentachloro-o-xylene intermediate to yield the pentafluoro-o-xylene compound.

Hydrolysis and Purification Techniques

Hydrolysis of halogenated intermediates (e.g., α,α-di[chloro-o-xylene]) to diols or other derivatives is a related preparatory step for some fluorination routes. A reported method involves:

  • Hydrolysis in alkaline medium (Na2CO3 or NaOH) with organic solvent (toluene or dimethylbenzene) to improve selectivity and reduce byproducts.
  • Reaction temperatures around 95-105°C with reflux.
  • pH adjustment to 7-7.5 post-reaction to precipitate crude products.
  • Recrystallization from water to purify the final compound.

This method yields high purity products with controlled byproduct formation, which is critical before fluorination.

Summary Table of Preparation Steps

Step Conditions/Details Outcome/Yield Notes
Photochlorination of o-xylene Chlorine gas, CCl4 solvent, 75-140°C, actinic light α,α,α,α',α'-Pentachloro-o-xylene, 98.3% yield, 97.8% purity Avoid Friedel-Crafts catalysts
Hydrolysis of halogenated intermediate Alkali (Na2CO3/NaOH), toluene solvent, 95-105°C reflux α,α-Diol derivatives, high purity Organic solvent suppresses byproducts
Fluorination (inferred) Fluorinating agents (SbF3, CoF3), controlled conditions α,α,α,α',α'-Pentafluoro-o-xylene Requires careful control to avoid degradation

Research Findings and Considerations

  • Reaction selectivity is enhanced by controlling temperature, solvent choice, and light intensity during chlorination.
  • Byproduct suppression is critical; intramolecular dehydration can form tetrahydrofuran impurities in alkaline hydrolysis.
  • Purity and yield are optimized by stepwise purification, including solvent extraction and recrystallization.
  • Fluorination step is sensitive and must be optimized for reagent choice and reaction conditions to avoid over-fluorination or decomposition.

Q & A

Q. What are the recommended synthetic routes for alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene, and how do reaction conditions influence yield optimization?

The synthesis typically involves direct fluorination of o-xylene derivatives using fluorinating agents like SF₄ or HF-pyridine complexes under controlled anhydrous conditions. Reaction yields depend on temperature gradients (optimal range: 80–120°C), stoichiometric ratios of fluorinating agents, and inert gas purging to prevent hydrolysis. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the pentafluorinated product. Comparative studies suggest that microwave-assisted synthesis reduces side reactions, improving yields by ~15% .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should researchers expect?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. In ¹⁹F NMR, the compound exhibits distinct peaks between δ -140 to -160 ppm due to aromatic fluorine substituents. GC-MS fragmentation patterns show dominant ions at m/z 246 (M⁺) and m/z 207 (M⁺-CF₃). Cross-validation with X-ray crystallography is recommended for structural confirmation, particularly to resolve positional isomerism in fluorinated aromatics .

Q. What physicochemical properties of this compound are critical for predicting its environmental behavior?

Key properties include log Kow (octanol-water partition coefficient) of 4.2–4.8, vapor pressure of 0.12 mmHg at 25°C, and aqueous solubility of 3.5 mg/L. These metrics suggest moderate hydrophobicity and volatility, influencing its partitioning into soil and atmospheric dispersal. Stability studies indicate resistance to hydrolysis (t₁/₂ > 1 year at pH 7), but photodegradation occurs under UV light (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers reconcile conflicting toxicity data for this compound across in vitro and in vivo models?

Discrepancies often arise from differences in metabolic activation pathways (e.g., cytochrome P450 activity in mammalian models vs. bacterial assays). A tiered approach is recommended:

  • Conduct interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling.
  • Validate in vitro findings with acute/chronic in vivo studies (OECD Guidelines 423 and 451).
  • Apply sensitivity analysis to identify critical parameters (e.g., metabolic rate constants) driving variability .

Q. What advanced separation techniques enhance the detection of this compound in complex environmental matrices?

Solid-Phase Microextraction (SPME) paired with High-Resolution LC-MS/MS achieves detection limits of 0.01 ng/L in water samples. For soil/sediment, accelerated solvent extraction (ASE) using acetone-hexane (1:1) at 100°C improves recovery rates (>85%). Matrix effects can be mitigated via isotopic dilution (e.g., ¹³C-labeled internal standards) .

Q. What experimental designs are optimal for assessing the bioaccumulation potential of this compound in aquatic ecosystems?

Use mesocosm studies with trophic transfer models:

  • Expose primary producers (algae) and consumers (fish) under controlled conditions.
  • Measure bioconcentration factors (BCFs) and biomagnification factors (BMFs) across trophic levels.
  • Apply stable isotope probing (SIP) to track fluorine incorporation into biomolecules. Longitudinal sampling (0–180 days) is critical to capture steady-state concentrations .

Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?

Density Functional Theory (DFT) calculations reveal strong electron-withdrawing effects from fluorine substituents, lowering the LUMO energy (-2.8 eV) and enhancing electrophilic aromatic substitution (EAS) reactivity. Experimental validation via Suzuki-Miyaura coupling shows regioselectivity at the para position (yield: 92%) when using Pd(PPh₃)₄ catalysts. Contrast with non-fluorinated analogs (yield: 65%) underscores fluorine’s electronic impact .

Methodological Considerations

  • Data Contradiction Analysis : Apply Krippendorff’s Alpha (α ≥ 0.80) to assess inter-laboratory consistency in toxicity or analytical data. Disagreements (α < 0.67) warrant re-evaluation of protocol standardization (e.g., ISO/IEC 17025 compliance) .
  • Experimental Reproducibility : Pre-register studies on platforms like Open Science Framework (OSF) and share raw data via FAIR (Findable, Accessible, Interoperable, Reusable) principles to enhance transparency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene
Reactant of Route 2
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